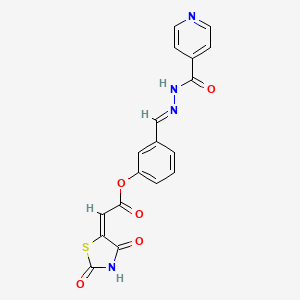![molecular formula C15H15NO3 B12413530 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 is a deuterated derivative of a compound that features a catechol moiety and a benzylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and deuterated benzylamine.
Formation of Intermediate: The initial step involves the condensation of 3,4-dihydroxybenzaldehyde with deuterated benzylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 undergoes various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups on the catechol ring can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving catecholamines.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 involves its interaction with molecular targets such as enzymes and receptors. The catechol moiety can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the benzylamine group can interact with neurotransmitter receptors, potentially modulating neurological functions.
Comparación Con Compuestos Similares
3,4-Dihydroxyphenylalanine (DOPA): Shares the catechol moiety but differs in the side chain structure.
1-(3,4-Dihydroxyphenyl)-1-propanone: Similar catechol structure but lacks the benzylamine group.
Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 is unique due to the presence of both the catechol and benzylamine groups, which confer distinct chemical and biological properties. The deuterated form also offers advantages in tracing and studying metabolic pathways.
Propiedades
Fórmula molecular |
C15H15NO3 |
|---|---|
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
2-(benzylamino)-2,2-dideuterio-1-(2,3,6-trideuterio-4,5-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H15NO3/c17-13-7-6-12(8-14(13)18)15(19)10-16-9-11-4-2-1-3-5-11/h1-8,16-18H,9-10H2/i6D,7D,8D,10D2 |
Clave InChI |
AGZSNLYYVFQQQA-KBBYHVDLSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])NCC2=CC=CC=C2)[2H])O)O)[2H] |
SMILES canónico |
C1=CC=C(C=C1)CNCC(=O)C2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)








![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)



